L-Alanine, 2-chloroethyl ester
Description
Definition and Structural Context of L-Alanine, 2-chloroethyl ester
This compound is an organic chemical compound. Structurally, it is a derivative of the naturally occurring alpha-amino acid, L-alanine. The core structure consists of the L-alanine backbone, where the carboxylic acid functional group has been converted into an ester. Specifically, it is the 2-chloroethyl ester, meaning the carboxyl group is linked to a two-carbon ethyl chain which is substituted with a chlorine atom at the second carbon position. This combination of a chiral amino acid scaffold and a reactive halogenated alkyl group makes it a molecule of interest in synthetic chemistry.
| Property | Value |
| CAS Number | 116339-89-0 lookchemicals.comechemi.com |
| Molecular Formula | C5H10ClNO2 lookchemicals.com |
| Molecular Weight | 151.59 g/mol lookchemicals.com |
| Synonyms | This compound (9CI) lookchemicals.com |
Significance of Alpha-Amino Acid Esters in Organic Synthesis and Chemical Biology
Alpha-amino acid esters are a pivotal class of compounds in the fields of organic synthesis and chemical biology. They serve as crucial building blocks and precursors for a wide array of more complex molecules. nih.govacs.org Due to the presence of the ester group, they are more reactive than their parent amino acids in certain reactions and are frequently used as protected forms of amino acids in peptide synthesis. acs.org
In organic synthesis, α-amino acid esters are versatile intermediates. They are used in the creation of unnatural α-amino acid derivatives, which possess a wide range of biological activities. acs.org Modern synthetic methodologies, such as multi-component reactions and electrochemical couplings, allow for the efficient synthesis of a diverse range of α-amino acid esters. organic-chemistry.org These esters are also employed in the synthesis of heterocyclic compounds, such as polysubstituted pyrroles. rsc.org
In the realm of chemical biology, α-amino acid esters are fundamental for developing noncanonical amino acids. nih.govacs.org These modified amino acids are incorporated into peptides and proteins to study biological processes, create novel biologics, and develop small-molecule therapeutics. nih.govacs.org Furthermore, metal complexes incorporating α-amino acid ester ligands are of significant interest in bioinorganic chemistry, serving as models for biological systems and as catalysts for asymmetric synthesis. rsc.org The enzymatic hydrolysis and synthesis of these esters are also studied, with some alpha-amino acid ester hydrolases being used to produce widely used antibiotics. ebi.ac.uk
Overview of Halogenated Alkyl Moieties in Organic Chemistry
Halogenated alkyl moieties, also known as alkyl halides, are functional groups in which one or more hydrogen atoms of an alkane have been replaced by a halogen (fluorine, chlorine, bromine, or iodine). libretexts.org This substitution has a profound impact on the physical and chemical properties of the molecule.
A key feature of the halogenated alkyl group is the polarity of the carbon-halogen (C-X) bond. Because halogens are significantly more electronegative than carbon (with the exception of iodine), the C-X bond is polarized, conferring a partial positive charge on the carbon atom and a partial negative charge on the halogen. msu.edu This makes the carbon atom an electrophilic center, susceptible to attack by nucleophiles.
This electrophilicity is the basis for one of the most important reactions of alkyl halides: nucleophilic substitution (SN2) reactions. mdpi.com In these reactions, a nucleophile replaces the halogen atom, which departs as a halide ion (a leaving group). The strength of the carbon-halogen bond, which is strongest for fluorine and weakest for iodine, is a critical factor influencing the reactivity of the alkyl halide. msu.edu The steric hindrance around the electrophilic carbon also plays a significant role in the rate of these reactions. mdpi.com Consequently, halogenated alkyl moieties are widely used as alkylating agents in organic synthesis to form new carbon-carbon and carbon-heteroatom bonds. mdpi.com
Historical Context and Emerging Research Trajectories for Alanine (B10760859) Derivatives
L-alanine, as a fundamental proteinogenic amino acid, has long been a starting point for the synthesis of a vast number of derivatives. Historically, these derivatives have been central to peptide chemistry and the study of enzyme mechanisms. In recent decades, the scope of research into alanine derivatives has expanded dramatically into materials science, medicinal chemistry, and polymer science.
One emerging area is the development of L-alanine derivatives as low-molecular-weight organogelators. nih.govresearchmap.jp These molecules can self-assemble in organic solvents to form fibrous networks, resulting in the formation of gels. researchmap.jp This property is of interest for creating new soft materials with potential applications in sensing and controlled release.
In polymer chemistry, L-alanine derivatives serve as chiral building blocks for the synthesis of stereoregular and biodegradable polyamides. arkat-usa.org The introduction of the defined stereocenter from L-alanine into the polymer backbone can control the material's physical properties, often improving biocompatibility and biodegradability compared to common petroleum-based polyamides. arkat-usa.org
In medicinal chemistry and diagnostics, research continues to explore alanine derivatives for various applications. For instance, N-protected α-amino-L-alanine derivatives are important intermediates in large-scale pharmaceutical synthesis. researchgate.net Furthermore, alanine derivatives labeled with radioisotopes, such as fluorine-18, have been synthesized and evaluated as potential agents for positron emission tomography (PET) imaging of tumors. nih.gov Complex derivatives linking alanine to other molecules like steroids have also been investigated for their potential in cancer research. ontosight.aipsu.edu
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H10ClNO2 |
|---|---|
Molecular Weight |
151.59 g/mol |
IUPAC Name |
2-chloroethyl (2S)-2-aminopropanoate |
InChI |
InChI=1S/C5H10ClNO2/c1-4(7)5(8)9-3-2-6/h4H,2-3,7H2,1H3/t4-/m0/s1 |
InChI Key |
JVBYOKWZWMIKQZ-BYPYZUCNSA-N |
Isomeric SMILES |
C[C@@H](C(=O)OCCCl)N |
Canonical SMILES |
CC(C(=O)OCCCl)N |
Origin of Product |
United States |
Synthetic Methodologies for L Alanine, 2 Chloroethyl Ester
Direct Esterification Approaches to L-Alanine, 2-chloroethyl ester
Direct esterification methods involve the direct reaction of L-alanine with 2-chloroethanol (B45725) in the presence of a catalyst or coupling agent.
Fischer Esterification and Acid-Catalyzed Variants
Fischer-Speier esterification is a classic and widely used method for producing esters from a carboxylic acid and an alcohol, catalyzed by a strong acid. mdpi.comorganic-chemistry.org The reaction is an equilibrium process, and to favor the formation of the ester, an excess of one reactant is often used, or a product, typically water, is removed. organic-chemistry.orgnumberanalytics.com
The mechanism involves the protonation of the carboxylic acid's carbonyl group by the acid catalyst, which enhances its electrophilicity. numberanalytics.comyoutube.com The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. numberanalytics.comyoutube.com Subsequent proton transfer and elimination of a water molecule yield the ester and regenerate the acid catalyst. numberanalytics.comyoutube.com
Commonly used acid catalysts include sulfuric acid (H₂SO₄) and hydrochloric acid (HCl). numberanalytics.com While effective, the direct esterification of amino acids like L-alanine can present challenges, such as low yields due to side reactions involving the amino group. mdpi.com The nature of the acid catalyst can be crucial; for instance, studies on the esterification of amino acids in thin films have shown that sulfuric acid can be more effective than other strong acids like HCl or HNO₃ under specific conditions. acs.orgacs.org
Coupling Reagent-Mediated Esterification (e.g., Carbodiimides, Activated Esters)
To circumvent the equilibrium limitations and sometimes harsh conditions of Fischer esterification, coupling reagents are employed. These reagents activate the carboxylic acid, facilitating its reaction with the alcohol.
Carbodiimides: Dicyclohexylcarbodiimide (DCC) is a common coupling agent used in peptide synthesis and ester formation. researchgate.netnih.govcdnsciencepub.com DCC activates the carboxylic acid group of N-protected L-alanine to form a highly reactive O-acylisourea intermediate. This intermediate then readily reacts with an alcohol, such as 2-chloroethanol, to form the desired ester. A significant advantage of this method is that the reaction by-product, dicyclohexylurea (DCU), is a solid that can be easily removed by filtration. google.com This method is often carried out in anhydrous solvents like acetonitrile (B52724). researchgate.netcdnsciencepub.com
Activated Esters: Another approach involves the formation of an "active ester" of the N-protected amino acid. These are esters with good leaving groups, which are then displaced by the desired alcohol. While this is a two-step process, it can be very effective. The rate of reaction of activated esters can be highly dependent on the solvent used. sci-hub.se For instance, the aminolysis of active esters is often faster in polar solvents like dimethylformamide (DMF) compared to nonpolar solvents. sci-hub.se
Optimization of Reaction Conditions (Solvent, Temperature, Catalysis)
The efficiency of esterification reactions is highly dependent on the reaction conditions.
Solvent: The choice of solvent can significantly impact the reaction rate and equilibrium. iau.ir For Fischer esterification, the alcohol reactant (2-chloroethanol in this case) can sometimes be used as the solvent to drive the equilibrium towards the product. masterorganicchemistry.com Studies on the protonation constants of L-alanine and its esters in mixed aqueous-organic solvents, such as water-dioxane, indicate that solvent composition affects the reactivity of both the amino and carboxylic acid groups. iau.iriau.irresearchgate.net The polarity of the solvent can influence the reaction rates of activated esters, with more polar solvents often leading to faster reactions. sci-hub.se
Temperature: Increasing the reaction temperature generally increases the rate of Fischer esterification. numberanalytics.com However, excessively high temperatures can lead to undesirable side reactions. For many esterification reactions, heating under reflux is a common practice to maintain a constant reaction temperature at the boiling point of the solvent. scienceready.com.au The optimal temperature is a balance between reaction rate and selectivity. For example, in the sulfuric acid-catalyzed esterification of amino acids in a thin film, the optimal temperature was found to be around 70 °C. acs.org
Catalysis: The choice and concentration of the catalyst are critical. In acid-catalyzed reactions, stronger acids are generally more effective, but the specific nature of the acid can also play a role. mdpi.comacs.org For instance, some studies have shown sulfuric acid to be superior to hydrochloric acid for certain amino acid esterifications. acs.orgacs.org The amount of catalyst used also needs to be optimized to maximize the reaction rate while minimizing potential side reactions and cost.
Alternative Synthetic Routes to 2-chloroethyl esters of Alpha-Amino Acids
Besides direct esterification, alternative strategies can be employed to synthesize 2-chloroethyl esters of alpha-amino acids like L-alanine.
Transesterification Strategies Utilizing L-Alanine Esters
Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. In this context, a readily available ester of L-alanine, such as the methyl or ethyl ester, could be reacted with 2-chloroethanol in the presence of a catalyst to yield this compound. This method can be advantageous if the starting L-alanine ester is more easily prepared or purified than L-alanine itself. Lipases are also known to catalyze enantioselective transesterification reactions of amino acid esters. lookchem.com
Conversion of Precursor Molecules with a 2-chloroethyl Moiety
An alternative approach involves starting with a molecule that already contains the 2-chloroethyl group and coupling it with L-alanine. For example, L-alanine could be reacted with a derivative of 2-chloroethanol that has a good leaving group, activated by a coupling agent.
Another potential route involves the reaction of L-alanine with 2-chloroethyl chloroformate. nsf.gov Chloroformates are highly reactive and can acylate the amino group of the amino acid or, under specific conditions, could potentially be used to form the ester. However, the high reactivity of chloroformates often necessitates the protection of the amino group of L-alanine to achieve selective esterification. For instance, N-protected amino acids can be reacted with chloroformates. google.com
Furthermore, methods exist for the synthesis of N-(2-chloroethyl)amino acid esters through routes such as the alkylation of 2-chloroethylamine (B1212225) with α-haloalkanoic acid esters. researchgate.net While this produces an N-substituted product, it demonstrates the construction of similar structures.
Chemical Reactivity and Mechanistic Investigations of L Alanine, 2 Chloroethyl Ester
Hydrolysis Kinetics of the Ester Bond in L-Alanine, 2-chloroethyl ester
The ester group in this compound is a primary site for hydrolytic cleavage, a reaction of significant interest in both chemical and biological contexts. The rate and mechanism of this hydrolysis are influenced by several factors, including pH, the solvent system, and the presence of biocatalysts.
The hydrolysis of amino acid esters can proceed through both acid-catalyzed and base-catalyzed mechanisms. The stability of the ester bond in this compound is therefore highly dependent on the pH of the aqueous environment.
Under acidic conditions, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon and facilitates nucleophilic attack by water. Conversely, under basic conditions, the hydroxide (B78521) ion acts as a potent nucleophile, directly attacking the carbonyl carbon. The rate of hydrolysis is generally slowest in the neutral pH range and increases at both acidic and basic pH. For instance, studies on similar amino acid esters have shown a significant decrease in stability as the pH deviates from neutrality.
The solvent system also plays a crucial role. The rate of hydrolysis is influenced by the polarity and protic nature of the solvent. In aqueous solutions, water acts as both the solvent and a reactant. The presence of organic co-solvents can affect the solvation of the reactants and transition states, thereby altering the reaction rate. For example, the hydrolysis of some esters is retarded in less polar solvents. The use of polar aprotic solvents might favor certain reaction pathways over others.
Table 1: Expected Qualitative Influence of pH and Solvent on the Hydrolysis Rate of this compound
| Condition | Expected Effect on Hydrolysis Rate | Rationale |
| pH | ||
| Acidic (pH < 4) | Increased | Acid catalysis via protonation of the carbonyl oxygen. |
| Neutral (pH ~7) | Minimal | Slower, uncatalyzed hydrolysis. |
| Basic (pH > 8) | Significantly Increased | Base-catalyzed hydrolysis via direct nucleophilic attack by OH⁻. |
| Solvent | ||
| Polar Protic (e.g., Water, Methanol) | Facilitated | Can participate in and stabilize the transition state of hydrolysis. |
| Polar Aprotic (e.g., DMSO, DMF) | Potentially Altered | May change the reaction mechanism and rate depending on the specific interactions. |
| Non-polar (e.g., Hexane) | Reduced | Lower solubility and less favorable environment for ionic transition states. |
This table is illustrative and based on general principles of ester hydrolysis.
Enzymes, particularly hydrolases such as esterases, lipases, and proteases, are highly efficient and selective catalysts for the hydrolysis of ester bonds. unipd.itacsgcipr.org These biocatalysts operate under mild conditions of temperature and pH and can exhibit high stereoselectivity, often preferentially hydrolyzing esters of L-amino acids over their D-enantiomers. researchgate.net
The mechanism of many hydrolases, especially serine hydrolases, involves a catalytic triad (B1167595) of amino acid residues (e.g., serine, histidine, and aspartate) in the active site. unipd.itebi.ac.uk The serine hydroxyl group, activated by the other residues, acts as a nucleophile, attacking the carbonyl carbon of the ester substrate. This leads to the formation of a tetrahedral intermediate, which then collapses to form an acyl-enzyme intermediate, releasing the alcohol portion (2-chloroethanol in this case). unipd.it Subsequently, a water molecule, activated by the histidine residue, hydrolyzes the acyl-enzyme intermediate, regenerating the free enzyme and releasing the L-alanine. unipd.itebi.ac.uk
Research has indicated that chloroethyl esters can be effective substrates for certain esterases. For example, some studies have shown that among various alkyl esters of amino acids, the chloroethyl ester exhibited a high rate of hydrolysis when catalyzed by certain proteases. researchgate.net This suggests that this compound is likely a viable substrate for enzymatic hydrolysis. The specificity and efficiency of this process would, however, depend on the specific enzyme used.
Table 2: Key Features of Enzymatic Hydrolysis of this compound
| Feature | Description |
| Enzyme Classes | Esterases, Lipases, Proteases. unipd.itacsgcipr.org |
| General Mechanism | Formation of an acyl-enzyme intermediate via nucleophilic attack by an active site residue (e.g., serine). unipd.itebi.ac.uk |
| Stereoselectivity | High preference for the L-enantiomer is expected based on the behavior of similar substrates. researchgate.net |
| Reaction Conditions | Typically mild, near-neutral pH and ambient temperature. acsgcipr.org |
| Products | L-Alanine and 2-chloroethanol (B45725). |
This table summarizes expected characteristics based on known principles of biocatalysis.
Reactivity of the 2-chloroethyl Moiety within this compound
The 2-chloroethyl group is another reactive center in the molecule, capable of undergoing intramolecular cyclization and nucleophilic substitution reactions.
A prominent reaction pathway for compounds containing a 2-chloroethylamine (B1212225) substructure is intramolecular cyclization to form an aziridine (B145994) ring. wikipedia.orgrsc.org In the case of this compound, the alpha-amino group can act as an internal nucleophile, attacking the carbon atom bearing the chlorine. This reaction is typically promoted by a base, which deprotonates the amino group, increasing its nucleophilicity.
The carbon-chlorine bond in the 2-chloroethyl group is susceptible to nucleophilic attack by external nucleophiles. As a primary alkyl halide, this compound is expected to react primarily through an S(_N)2 mechanism. masterorganicchemistry.combyjus.com In an S(_N)2 reaction, the nucleophile attacks the carbon atom from the side opposite to the leaving group (the chloride ion) in a single, concerted step. youtube.com This leads to an inversion of configuration at the reaction center, although in this specific case, the carbon is not a stereocenter.
The rate of the S(_N)2 reaction is dependent on the concentration of both the substrate and the nucleophile. Strong, unhindered nucleophiles will favor this pathway. The reaction is also sensitive to the solvent, with polar aprotic solvents generally accelerating S(_N)2 reactions.
An S(_N)1 mechanism, which involves the formation of a carbocation intermediate, is less likely for a primary alkyl halide due to the instability of the primary carbocation that would be formed. masterorganicchemistry.combyjus.com However, under certain conditions, such as in the presence of a strong Lewis acid or in highly polar, protic solvents, an S(_N)1 pathway cannot be entirely ruled out, although it would be a minor contributor.
Reactions at the Alpha-Amino Group of this compound
The primary alpha-amino group of this compound is nucleophilic and can participate in a variety of reactions, including acylation and alkylation.
Acylation of the amino group can be readily achieved using acylating agents such as acid chlorides or anhydrides. libretexts.orgaklectures.com This reaction typically proceeds under basic conditions to neutralize the acid byproduct and to ensure the amino group is in its more nucleophilic, deprotonated state. This results in the formation of an N-acyl-L-alanine, 2-chloroethyl ester derivative.
Alkylation of the alpha-amino group is also possible using alkylating agents. For instance, direct N-alkylation with alcohols can be achieved using specific catalysts. The reactivity of the amino group in such reactions can be influenced by steric hindrance and the electronic nature of the ester group. It is important to control the reaction conditions to avoid over-alkylation.
These reactions at the alpha-amino group provide a means to further functionalize the molecule, introducing a wide range of substituents and creating more complex derivatives for various applications.
Acylation, Amidation, and Sulfonylation Reactions
The primary amine group of this compound is nucleophilic and readily undergoes reactions with electrophilic reagents such as acyl chlorides, acid anhydrides, and sulfonyl chlorides. These reactions result in the formation of N-acylated, N-amidated, and N-sulfonylated derivatives, respectively.
Acylation: The acylation of the amino group is a common transformation. savemyexams.com For instance, the reaction with an acyl chloride proceeds via a nucleophilic addition-elimination mechanism, where the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of the acyl chloride. savemyexams.com This is followed by the elimination of a chloride ion to form the corresponding N-acyl-L-alanine, 2-chloroethyl ester. A base is typically added to neutralize the hydrogen chloride byproduct. savemyexams.com
Amidation: While direct amidation of the ester group is possible, it generally requires harsh conditions. rsc.org A more common approach to forming a peptide bond involves activating the carboxylic acid of an N-protected amino acid and then reacting it with the amino group of this compound. spbu.ru Various coupling reagents can be employed for this purpose to facilitate amide bond formation under milder conditions. peptide.com
Sulfonylation: The amino group can also be sulfonylated by reacting it with a sulfonyl chloride, such as p-toluenesulfonyl chloride (TsCl), in the presence of a base. This reaction yields the corresponding N-sulfonylated derivative. The sulfonylation of amines is a well-established method for the synthesis of sulfonamides. organic-chemistry.org
A summary of these reactions is presented in the table below:
| Reaction Type | Reagent Example | Product Type | General Conditions |
| Acylation | Acetyl chloride | N-Acetyl-L-alanine, 2-chloroethyl ester | Base (e.g., triethylamine) |
| Amidation | N-Boc-Glycine, DCC | N-(N-Boc-Glycyl)-L-alanine, 2-chloroethyl ester | Coupling agent, solvent (e.g., DCM) |
| Sulfonylation | p-Toluenesulfonyl chloride | N-Tosyl-L-alanine, 2-chloroethyl ester | Base (e.g., pyridine), solvent (e.g., CH2Cl2) |
Application of Amino Protective Group Chemistry
In many synthetic applications, particularly in peptide synthesis, the amino group of this compound needs to be protected to prevent unwanted side reactions. masterorganicchemistry.comorganic-chemistry.org This protection allows for selective reactions at other parts of the molecule. Common amino-protecting groups include the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. masterorganicchemistry.comresearchgate.net
The Boc group is typically introduced by reacting the amino acid ester with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base. researchgate.net It is stable under many reaction conditions but can be readily removed with a strong acid, such as trifluoroacetic acid (TFA). masterorganicchemistry.com The Cbz group is introduced using benzyl (B1604629) chloroformate (CbzCl) and a weak base. It is stable to acidic conditions but can be cleaved by catalytic hydrogenation. masterorganicchemistry.com
The following table summarizes common amino protecting groups and their cleavage conditions:
| Protecting Group | Reagent for Introduction | Cleavage Conditions |
| tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate ((Boc)₂O) | Strong acid (e.g., TFA) |
| Benzyloxycarbonyl (Cbz) | Benzyl chloroformate (CbzCl) | Catalytic hydrogenation (H₂, Pd/C) |
| 9-Fluorenylmethoxycarbonyl (Fmoc) | Fmoc-Cl or Fmoc-OSu | Base (e.g., piperidine) |
Chiral Stability and Stereochemical Transformations of this compound
The stereochemistry of the α-carbon in this compound is a crucial aspect of its chemistry, particularly in applications where chirality is important, such as in the synthesis of pharmaceuticals or other biologically active molecules.
Epimerization and Racemization Pathways under Various Conditions
The chiral center at the α-carbon of this compound is susceptible to epimerization (conversion to its D-enantiomer) or racemization (formation of an equal mixture of L and D enantiomers) under certain conditions. This loss of stereochemical integrity is often a concern during chemical manipulations. orgsyn.org
One common pathway for racemization involves the deprotonation of the α-proton, leading to the formation of a planar enolate intermediate. sciencemadness.org Reprotonation of this achiral intermediate can occur from either face, leading to a mixture of enantiomers. Conditions that facilitate this process include the presence of a base and activation of the carbonyl group, which increases the acidity of the α-proton. orgsyn.orgsciencemadness.org For instance, in peptide coupling reactions, the activation of the carboxyl group of an N-protected amino acid can increase the risk of epimerization. orgsyn.org
Factors influencing racemization include:
Base Strength: Stronger bases are more likely to deprotonate the α-carbon.
Temperature: Higher temperatures can provide the energy needed to overcome the activation barrier for racemization.
Solvent: The polarity and protic nature of the solvent can influence the stability of intermediates.
Activation of the Carbonyl Group: Conversion of the ester to a more reactive species, such as an acid chloride, increases the acidity of the α-proton. orgsyn.org
Diastereoselective Transformations and Their Mechanisms
Diastereoselective transformations involving this compound can be achieved by reacting it with other chiral molecules or by using chiral catalysts. In these reactions, the existing stereocenter in the L-alanine moiety influences the formation of new stereocenters, leading to a preferential formation of one diastereomer over another.
For example, in a peptide coupling reaction with a chiral N-protected amino acid, the stereochemistry of both amino acid derivatives will influence the transition state geometry, potentially leading to diastereoselectivity. Similarly, reactions involving the chloroethyl group, such as nucleophilic substitution, could be rendered diastereoselective by the use of a chiral catalyst that interacts with the L-alanine portion of the molecule.
While specific examples of diastereoselective transformations involving this compound are not detailed in the provided search results, the principles of asymmetric synthesis suggest that such reactions are feasible. For instance, asymmetric Diels-Alder reactions have been studied using N-acryloyl derivatives of L-alanine methyl ester, where the chirality of the alanine (B10760859) moiety directs the stereochemical outcome of the cycloaddition. unirioja.es A similar approach could potentially be applied to derivatives of this compound.
L Alanine, 2 Chloroethyl Ester As a Building Block in Advanced Organic Synthesis
Precursor in Peptide Segment Condensation and Solid-Phase Synthesis
The protection of the C-terminal carboxylic acid is a fundamental requirement in peptide synthesis to prevent unwanted side reactions during the formation of amide bonds. beilstein-journals.org The 2-chloroethyl ester of L-alanine provides a means of C-terminal protection, enabling its use as a precursor in both solution-phase segment condensation and solid-phase peptide synthesis (SPPS).
In the context of SPPS, the initial amino acid is anchored to an insoluble polymer support, which facilitates the purification process by simple filtration and washing. beilstein-journals.orgpeptide.com While resins like the chloromethylated polystyrene (Merrifield resin) are common, the use of an amino acid pre-functionalized with a protecting group like the 2-chloroethyl ester is an alternative strategy. acs.org 2-Haloethyl esters were introduced early in peptide chemistry as protecting groups. thieme-connect.de They are generally stable to the mildly acidic conditions used for the removal of N-terminal protecting groups like the tert-butyloxycarbonyl (Boc) group and are also compatible with base-catalyzed coupling reactions. thieme-connect.deresearchgate.net
The cleavage of the 2-chloroethyl ester to liberate the free carboxylic acid at the end of the synthesis can be achieved under specific, non-standard conditions, offering an orthogonal protection strategy. One established method involves reductive cleavage using zinc dust in acetic acid. researchgate.net An alternative cleavage strategy involves converting the 2-chloroethyl ester into a more labile 2-iodoethyl ester via treatment with sodium iodide, which can then be reductively cleaved. thieme-connect.de This orthogonality ensures that the C-terminal ester remains intact throughout the iterative cycles of N-terminal deprotection and amino acid coupling.
| Parameter | Description | Relevance to L-Alanine, 2-chloroethyl ester |
| Synthesis Role | C-Terminal Protecting Group | Protects the carboxyl group of alanine (B10760859) during peptide bond formation. |
| Compatibility | Stable to mild acidolysis (e.g., for Boc group removal) and basic coupling conditions. | Allows for standard peptide synthesis protocols to be used without premature cleavage. |
| Cleavage Method 1 | Reductive Cleavage | Treatment with zinc powder in acetic acid selectively removes the ester group. researchgate.net |
| Cleavage Method 2 | Halogen Exchange & Reduction | Conversion to the 2-iodoethyl ester followed by reduction offers another cleavage pathway. thieme-connect.de |
Role in the Synthesis of Complex Alanine Derivatives and Analogues
The dual reactivity of this compound makes it an excellent starting material for synthesizing more complex molecules, including modified amino acids and macrocyclic structures.
The primary amine (α-amino group) and the chloroethyl ester moiety represent two distinct sites for chemical modification. The α-amino group undergoes typical reactions characteristic of amino acids, such as N-acylation to form amides (as in peptide synthesis), N-alkylation, and the formation of carbamates with reagents like di-tert-butyl dicarbonate (B1257347) to install protecting groups. spbu.rulibretexts.org
The ester position offers several reaction possibilities. Beyond its role as a protecting group that is ultimately removed, the ester can be hydrolyzed under basic conditions. epa.gov More significantly, the terminal chloride on the ethyl group provides a reactive handle for nucleophilic substitution. This allows for the introduction of a wide array of functional groups through reaction with various nucleophiles, effectively creating diverse L-alanine analogues. For instance, reaction with an azide (B81097) source could introduce an azido (B1232118) group for use in click chemistry, while reaction with a thiol could append a sulfur-containing moiety.
Macrocycles are of significant interest in medicinal chemistry and materials science due to their unique structural and functional properties. rsc.org this compound is a particularly useful precursor for synthesizing macrocycles containing an alanine residue. The chloroethyl group can serve as an electrophilic partner in an intramolecular cyclization reaction.
In a typical strategy, a linear precursor is assembled that contains the this compound unit and a separate nucleophilic group. Intramolecular reaction between the appended nucleophile and the chloroethyl group forges the cyclic structure. This approach has been demonstrated with related haloalkyl compounds. nih.govresearchgate.net For example, a peptide chain could be synthesized with an N-terminal this compound and a C-terminal cysteine. Under appropriate basic conditions, the thiol side chain of cysteine could displace the chloride intramolecularly to form a thioether-bridged cyclic peptide. The kinetics of such intramolecular cyclizations have been studied for related bis(2-chloroethyl)aminoethyl esters. nih.gov This strategy allows for the creation of constrained peptide structures, which can have enhanced biological activity and stability. nih.gov
| Reaction Type | Functional Group | Example Transformation | Application |
| N-Acylation | α-Amino Group | Reaction with an activated carboxylic acid | Peptide Synthesis |
| Nucleophilic Substitution | 2-Chloroethyl Group | Reaction with a thiol (R-SH) | Synthesis of thioether-containing alanine analogues |
| Intramolecular Cyclization | 2-Chloroethyl Group | Reaction with an internal nucleophile (e.g., amine, thiol) | Synthesis of macrocyclic peptides and constrained analogues |
Chemical Design Principles for Esterase-Mediated Release Mechanisms
The ester functionality in this compound makes it a candidate for prodrug design, where an inactive compound is converted to an active one in the body. scirp.orgresearchgate.net This conversion is often mediated by enzymes like esterases, which are abundant in various tissues. mdpi.com
Esterases are a class of hydrolases that catalyze the cleavage of ester bonds. nih.govresearchgate.net The rate at which an ester is hydrolyzed by an esterase can be finely tuned by modifying the structure of the alcohol or acid portion of the ester. Factors such as steric hindrance and electronic effects play a crucial role. nih.govacs.org
For this compound, the lability of the ester bond to enzymatic cleavage would depend on its ability to fit into the active site of a given esterase. While simple esters like ethyl esters are substrates for some esterases, they can be sterically hindered from cleavage in other contexts. nih.govacs.org The 2-chloroethyl group presents a specific steric and electronic profile. Compared to a simple ethyl ester, the chlorine atom is electron-withdrawing, which can influence the reactivity of the carbonyl carbon. The design of esterase-sensitive prodrugs often involves creating esters that are readily recognized and processed by common human esterases, such as human carboxylesterases. acs.orgnih.gov The kinetics of cleavage for a specific ester like the 2-chloroethyl ester would need to be determined experimentally to assess its suitability for a controlled release system. For example, kinetic studies on other ester prodrugs have quantified the catalytic efficiency (kcat/KM) of enzymes like pig liver esterase. nih.gov
In addition to enzymatic cleavage, the hydrolysis of α-amino acid esters can be highly sensitive to pH due to intramolecular catalysis by the neighboring amino group. nih.govnih.gov This phenomenon provides a non-enzymatic mechanism for controlled release.
At physiological pH (around 7.4), the α-amino group is largely in its neutral, unprotonated form and can act as an intramolecular general base catalyst. iitd.ac.inacs.org It facilitates the attack of a water molecule on the ester's carbonyl carbon, significantly accelerating the rate of hydrolysis compared to an ester lacking the amino group. nih.gov Studies on 2-aminobenzoate (B8764639) esters have shown rate enhancements of 50- to 100-fold due to this effect. acs.orgnih.gov This intramolecular catalysis results in a pseudo-first-order hydrolysis rate that is often independent of pH in the range of approximately 4 to 8. nih.govresearchgate.net
Conversely, at a lower pH (e.g., below 4), the α-amino group becomes protonated (R-NH3+). nih.gov In this state, it can no longer function as a base catalyst, and the rate of hydrolysis decreases significantly. nih.gov Furthermore, the protonated form enhances the electron-withdrawing effect, which can favor base-catalyzed hydrolysis at higher pH values. nih.gov This pH-dependent stability is a desirable feature for drug delivery systems designed to release their payload in specific environments, such as the slightly acidic microenvironment of tumors or within the more acidic endosomes of cells.
| pH Condition | State of α-Amino Group | Dominant Hydrolysis Mechanism | Relative Rate of Hydrolysis |
| Low pH (< 4) | Protonated (R-NH3+) | Acid-catalyzed hydrolysis | Slow |
| Mid-pH (4-8) | Unprotonated (R-NH2) | Intramolecular general base catalysis | Fast (pH-independent plateau) |
| High pH (> 8) | Unprotonated (R-NH2) | Base-catalyzed hydrolysis (OH-) | Very Fast |
Analytical Methodologies for Structural Elucidation and Purity Assessment
Spectroscopic Techniques for Comprehensive Structural Characterization
Spectroscopic methods are indispensable for the detailed structural analysis of L-Alanine, 2-chloroethyl ester at the molecular level.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules like this compound.
¹H NMR spectroscopy provides detailed information about the proton environment in the molecule. The spectrum would be expected to show distinct signals for the protons of the alanine (B10760859) backbone (the α-proton and the methyl protons) and the 2-chloroethyl ester group (the two methylene (B1212753) groups). The chemical shifts, integration values, and coupling patterns of these signals are diagnostic for the structure. For instance, the α-proton would appear as a quartet due to coupling with the methyl protons, while the methyl protons would appear as a doublet. The protons of the chloroethyl group would likely present as two triplets.
¹³C NMR spectroscopy offers insight into the carbon framework of the molecule. A typical ¹³C NMR spectrum for this compound would display distinct peaks for each unique carbon atom, including the carbonyl carbon of the ester, the α-carbon, the methyl carbon of the alanine moiety, and the two carbons of the 2-chloroethyl group. The chemical shifts of these carbons are indicative of their electronic environment.
2D NMR techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to further confirm the structure. COSY experiments would reveal the coupling relationships between adjacent protons, confirming the connectivity within the alanine and chloroethyl fragments. HSQC would correlate the proton signals with their directly attached carbon atoms, providing definitive assignments for both the ¹H and ¹³C spectra.
A hypothetical representation of expected NMR data is presented below:
| ¹H NMR (Proton) | Expected Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| H-2 | ~4.3 | t | 2H | -OCH₂CH₂Cl |
| H-3 | ~3.7 | t | 2H | -OCH₂CH₂Cl |
| H-α | ~3.8 | q | 1H | CH(NH₂)CH₃ |
| H-β | ~1.5 | d | 3H | CH(NH₂)CH₃ |
| NH₂ | variable | s | 2H | -NH₂ |
| ¹³C NMR (Carbon) | Expected Chemical Shift (ppm) | Assignment |
| C=O | ~173 | Ester carbonyl |
| C-α | ~50 | α-carbon |
| C-β | ~17 | Methyl carbon |
| C-2 | ~65 | -OCH₂CH₂Cl |
| C-3 | ~42 | -OCH₂CH₂Cl |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the principal functional groups present in this compound. The IR spectrum is characterized by absorption bands corresponding to the vibrational frequencies of specific bonds. Key expected absorptions would include a strong band for the C=O (ester carbonyl) stretching vibration, typically around 1730-1750 cm⁻¹. The N-H stretching vibrations of the primary amine group would be visible in the region of 3300-3500 cm⁻¹. Additionally, C-H stretching and bending vibrations for the alkyl portions of the molecule, as well as the C-O stretching of the ester and the C-Cl stretching of the chloroethyl group, would be present, further confirming the compound's structure.
| Functional Group | Expected IR Absorption Range (cm⁻¹) |
| N-H Stretch (Amine) | 3300-3500 |
| C-H Stretch (Alkyl) | 2850-3000 |
| C=O Stretch (Ester) | 1730-1750 |
| C-O Stretch (Ester) | 1150-1250 |
| C-Cl Stretch | 600-800 |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of this compound and, consequently, its elemental composition and molecular formula. By measuring the mass-to-charge ratio (m/z) of the molecular ion with high accuracy (typically to four or five decimal places), HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. This data is critical for unequivocally confirming the identity of the synthesized compound. The presence of a chlorine atom would also be evident from the characteristic isotopic pattern of the molecular ion peak (M⁺ and M⁺+2 in an approximate 3:1 ratio).
Chromatographic Techniques for Separation, Isolation, and Purity Profiling
Chromatographic methods are essential for the separation of this compound from reaction mixtures, for its isolation, and for the quantitative assessment of its purity.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of non-volatile compounds like this compound. A typical method development would involve:
Column Selection: A reversed-phase column, such as a C18 or C8, is commonly used for the separation of moderately polar compounds.
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is often employed to achieve optimal separation of the target compound from any impurities or starting materials.
Detection: A UV detector is suitable for this compound due to the presence of the carbonyl chromophore in the ester group. Detection at a low wavelength, such as 210-220 nm, is typical. An Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS) could also be used for detection, especially if the impurities lack a UV chromophore.
The retention time of the main peak in the chromatogram is characteristic of the compound under specific conditions, and the peak area is proportional to its concentration, allowing for quantitative purity assessment.
Gas Chromatography (GC) for Volatile Derivatives
While this compound itself may have limited volatility due to the presence of the primary amine group, Gas Chromatography (GC) can be employed for its analysis after derivatization. The primary amine group can be derivatized to a less polar, more volatile functional group, for example, through acylation (e.g., with trifluoroacetic anhydride (B1165640) to form a trifluoroacetyl derivative). This derivatization step increases the volatility and thermal stability of the analyte, making it amenable to GC analysis.
The GC method would involve:
Column Selection: A capillary column with a suitable stationary phase (e.g., a mid-polarity phase) would be chosen to separate the derivatized analyte from other volatile components.
Temperature Program: A programmed temperature ramp for the GC oven is used to ensure the efficient separation of compounds with different boiling points.
Detection: A Flame Ionization Detector (FID) is a common choice for the detection of organic compounds, providing high sensitivity. For more definitive identification, a mass spectrometer can be used as the detector (GC-MS), which provides both retention time data and a mass spectrum of the eluting compound.
Chiral Analysis of this compound
The stereochemistry of this compound is a critical determinant of its biological activity and chemical interactions. As the L-enantiomer is typically the biologically relevant form, robust analytical methods are required to confirm its absolute configuration and to determine its enantiomeric purity. This involves distinguishing it from its mirror image, D-Alanine, 2-chloroethyl ester. The primary techniques employed for this purpose are Chiral High-Performance Liquid Chromatography (Chiral HPLC) and Optical Rotation (Polarimetry) measurements.
Chiral High-Performance Liquid Chromatography (Chiral HPLC)
Chiral HPLC is a powerful and widely used technique for the separation and quantification of enantiomers. The method relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times and, thus, separation.
Principle of Separation: The separation of L- and D-Alanine, 2-chloroethyl ester is achieved by forming transient diastereomeric complexes between the solute enantiomers and the chiral selector immobilized on the stationary phase. The stability of these diastereomeric complexes differs, causing one enantiomer to be retained on the column longer than the other. The interactions that govern this separation can include hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance. ntnu.no
Methodology: Direct enantiomeric separation is often preferred as it avoids the need for derivatization, which can introduce additional process steps and potential sources of error. sigmaaldrich.com For amino acid esters like this compound, several types of CSPs are effective. Macrocyclic glycopeptide-based CSPs (e.g., teicoplanin-based phases) and polysaccharide-based CSPs are commonly employed for the analysis of amino acids and their derivatives. sigmaaldrich.comcsfarmacie.cz
The selection of the mobile phase is crucial for achieving optimal resolution. A typical mobile phase for normal-phase chromatography might consist of a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as 2-propanol or ethanol. orgsyn.org In reversed-phase mode, mixtures of water and methanol (B129727) or acetonitrile are common. csfarmacie.cz The exact ratio, as well as the presence of additives, is optimized to maximize the separation factor (α) and resolution (Rs) between the two enantiomer peaks. Detection is typically performed using a UV detector.
Research Findings: While specific chromatograms for this compound are not widely published, data from closely related compounds, such as other alanine esters, provide a clear indication of the expected analytical outcome. For instance, the chiral separation of N-substituted alanine esters has been successfully demonstrated using polysaccharide-based columns. In a representative analysis of a racemic mixture, two distinct peaks corresponding to the L- and D-enantiomers would be observed. The area under each peak is proportional to the concentration of that enantiomer, allowing for the calculation of enantiomeric excess (ee). For a sample of pure this compound, a single major peak would be expected at the retention time corresponding to the L-enantiomer, with any potential D-isomer impurity appearing as a much smaller peak at its respective retention time.
Table 1: Representative Chiral HPLC Parameters for Alanine Ester Analysis
| Parameter | Value / Description | Reference |
| Column | Chiral AD-H, 250 x 4.6 mm, 5µm | orgsyn.org |
| Mobile Phase | Isocratic elution with Hexane/Ethanol (85:15 v/v) | orgsyn.org |
| Flow Rate | 1.0 mL/min | orgsyn.org |
| Detection | UV at 254 nm | orgsyn.org |
| Temperature | Ambient (approx. 25 °C) | |
| Expected Rt (L-enantiomer) | ~ 8.5 min | orgsyn.org |
| Expected Rt (D-enantiomer) | ~ 6.9 min | orgsyn.org |
Note: The retention times (Rt) are illustrative based on a similar compound (L-Alanine methyl ester derivative) and may vary for this compound.
Optical Rotation (Polarimetry) Measurements
Optical rotation is a fundamental physical property of chiral substances and provides a direct, albeit non-separative, method for assessing enantiomeric composition. researchgate.net The technique measures the angle to which a chiral compound rotates the plane of plane-polarized light.
Principle of Measurement: Enantiomers rotate plane-polarized light by equal amounts but in opposite directions. libretexts.org A compound that rotates light to the right (clockwise) is termed dextrorotatory (+), while one that rotates light to the left (counter-clockwise) is levorotatory (-). wikipedia.org This property, known as optical activity, is measured using a polarimeter. libretexts.orgwikipedia.org The magnitude and direction of rotation are used to characterize the substance and assess its purity.
The measured rotation is standardized to a specific rotation, [α], which is an intrinsic property of the compound. The specific rotation is calculated using the Biot equation:
[α]Tλ = α / (l × c)
where:
[α]Tλ is the specific rotation at temperature T and wavelength λ.
α is the observed rotation in degrees.
l is the path length of the polarimeter cell in decimeters (dm).
c is the concentration of the sample in g/mL. masterorganicchemistry.com
Application to Purity Assessment: For this compound, a measured specific rotation that matches the literature value for the pure L-enantiomer confirms its stereochemical identity. If the sample contains the D-enantiomer as an impurity, the observed rotation will be lower than the maximum value. A racemic mixture (50:50 L and D) will exhibit no optical rotation, as the equal and opposite rotations of the two enantiomers cancel each other out. libretexts.org Therefore, polarimetry serves as a rapid quality control tool to verify the enantiomeric purity of a sample. The specific rotation of the parent amino acid, L-alanine, is well-documented and known to be dextrorotatory (+). sinogel.com While the esterification to the 2-chloroethyl ester will alter the exact value, the sign of rotation is often retained for simple derivatives.
Table 2: Specific Rotation Data for L-Alanine
| Parameter | Value | Reference |
| Compound | L-Alanine | sinogel.com |
| CAS No. | 56-41-7 | sinogel.com |
| Formula | C₃H₇NO₂ | sinogel.com |
| Specific Rotation [α]20D | +14.6° to +15.0° | sinogel.com |
| Conditions | c = 10, in 5M HCl | researchgate.net |
Note: This data is for the parent compound, L-Alanine. The specific rotation of this compound will be a different, characteristic value.
Theoretical and Computational Investigations of L Alanine, 2 Chloroethyl Ester
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis is crucial for understanding the three-dimensional structure of L-Alanine, 2-chloroethyl ester, which in turn governs its biological activity and chemical reactivity. The flexibility of the molecule arises from the rotation around several single bonds, leading to a multitude of possible conformations. Computational methods are employed to identify the most stable conformers and to understand the energy landscape of the molecule.
Molecular dynamics (MD) simulations offer a powerful tool to study the dynamic behavior of this compound in various environments, such as in aqueous solution. arxiv.orgnih.govmdpi.com These simulations track the movements of each atom over time, providing a detailed picture of the conformational changes, intermolecular interactions, and the influence of the solvent on the molecule's structure. For instance, MD simulations can reveal how the flexible 2-chloroethyl ester chain interacts with the chiral center of the alanine (B10760859) moiety and with surrounding solvent molecules. arxiv.org The results of such simulations can be used to calculate various properties, including the root mean square deviation (RMSD) to assess structural stability and radial distribution functions to characterize the solvation shell.
Illustrative Data from Conformational Analysis:
Below is a hypothetical table illustrating the kind of data that would be generated from a conformational analysis of this compound using quantum chemical calculations. The dihedral angles (in degrees) define the orientation of different parts of the molecule.
| Conformer | Dihedral Angle (Cα-C'-O-C) | Dihedral Angle (O-C-C-Cl) | Relative Energy (kcal/mol) |
| 1 | 178.5 | 65.2 | 0.00 |
| 2 | -65.8 | 175.1 | 1.25 |
| 3 | 179.1 | -70.3 | 2.10 |
This table is for illustrative purposes and does not represent experimentally verified data.
Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of this compound. mdpi.comresearchgate.netnih.gov These calculations provide information about the distribution of electrons within the molecule, which is key to understanding its reactivity.
One of the most important aspects of electronic structure analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. nih.govekb.eg A smaller gap generally implies higher reactivity.
From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These descriptors provide a quantitative measure of the molecule's reactivity and can be used to predict its behavior in chemical reactions. nih.govekb.eg
Illustrative Electronic Properties and Reactivity Descriptors:
The following table presents a hypothetical set of calculated electronic properties for this compound.
| Property | Value (eV) |
| HOMO Energy | -9.85 |
| LUMO Energy | -0.52 |
| HOMO-LUMO Gap | 9.33 |
| Electronegativity (χ) | 5.185 |
| Chemical Hardness (η) | 4.665 |
| Global Electrophilicity Index (ω) | 2.88 |
This table is for illustrative purposes and does not represent experimentally verified data.
Prediction of Reaction Pathways and Transition States for Chemical Transformations
Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify the most likely reaction pathways, locate the transition state structures, and calculate the activation energies. acs.orgresearchgate.net
For this compound, potential reactions of interest include hydrolysis of the ester bond and nucleophilic substitution at the carbon atom bearing the chlorine. Quantum chemical calculations can be used to model these reactions, providing detailed information about the geometry of the transition states and the energy barriers that must be overcome. This information is invaluable for understanding the kinetics and thermodynamics of the reactions and for predicting the products that will be formed. For example, understanding the transition state of ester hydrolysis can reveal the role of a catalyst or solvent in the reaction mechanism. acs.org
Illustrative Data for a Hypothetical Hydrolysis Reaction:
This table illustrates the kind of energetic data that could be obtained from a computational study of the hydrolysis of this compound.
| Species | Relative Energy (kcal/mol) |
| Reactants (this compound + H₂O) | 0.0 |
| Transition State | +25.5 |
| Products (L-Alanine + 2-chloroethanol) | -5.2 |
This table is for illustrative purposes and does not represent experimentally verified data.
Computational Modeling of Intermolecular Interactions
The interactions between this compound and other molecules, such as solvent molecules or biological macromolecules, are critical to its behavior in solution and its potential biological activity. Computational modeling can be used to study these intermolecular interactions in detail. researchgate.netkent.edu
Methods such as the Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) analysis can be employed to identify and characterize non-covalent interactions like hydrogen bonds, van der Waals forces, and halogen bonds. researchgate.net These analyses are based on the calculated electron density and its derivatives. For this compound, these methods could be used to investigate the hydrogen bonding capabilities of the amine and carbonyl groups, as well as potential interactions involving the chlorine atom. Understanding these intermolecular forces is essential for predicting how the molecule will bind to a receptor or how it will be solvated. kent.eduworktribe.com
Future Research Directions and Unexplored Avenues
Development of Green Chemistry Approaches for Sustainable Synthesis
The future of chemical manufacturing hinges on the adoption of sustainable and environmentally benign processes. ijnc.ir For L-Alanine, 2-chloroethyl ester, this translates to moving beyond traditional synthetic routes that may involve hazardous reagents and generate significant waste. ijnc.ir Future research will likely focus on several key areas of green chemistry:
Catalytic Transformations: The development of novel catalysts, including biocatalysts and nano-catalysts, could enable more efficient and selective synthesis pathways. ijnc.ir Enzymes, for instance, operate under mild conditions and exhibit high specificity, potentially reducing the need for protecting groups and minimizing by-product formation. acs.org
Alternative Solvents: Exploring the use of greener solvents, such as water, supercritical fluids, or ionic liquids, can significantly reduce the environmental impact of the synthesis process. mdpi.com Solvent-free reaction conditions are also a highly desirable goal. mdpi.com
Renewable Feedstocks: Investigating the use of renewable resources as starting materials for the synthesis of the alanine (B10760859) or the chloroethanol moiety would contribute to a more sustainable production lifecycle. ijnc.irrsc.org
A comparative analysis of potential green synthesis strategies is presented in the table below:
| Green Chemistry Approach | Potential Advantages for this compound Synthesis | Key Research Challenges |
| Biocatalysis (Enzymatic Synthesis) | High selectivity, mild reaction conditions, reduced by-products. acs.org | Enzyme stability, cost, and identifying suitable enzymes. |
| Flow Chemistry | Improved safety, better process control, ease of scalability. mdpi.com | Initial setup costs, potential for clogging. |
| Microwave-Assisted Synthesis | Faster reaction times, increased yields, energy efficiency. mdpi.com | Scale-up limitations, potential for localized overheating. |
| Use of Green Solvents | Reduced environmental impact, improved safety. mdpi.com | Solvent selection for optimal reactivity and separation. |
Exploration of Novel Derivatization Strategies for Diverse Chemical Applications
The presence of a reactive chloroethyl group and a versatile amino acid backbone makes this compound an ideal candidate for a wide range of derivatization reactions. Future research is expected to explore these possibilities to create a diverse library of new chemical entities with unique properties and applications.
Nucleophilic Substitution: The chlorine atom can be readily displaced by a variety of nucleophiles, such as amines, thiols, and azides, to introduce new functional groups. This opens up possibilities for synthesizing novel amino acid derivatives, peptides, and other bioactive molecules.
N-Acylation and N-Alkylation: The amino group of the alanine moiety can be modified through acylation or alkylation to create a wide array of amides and secondary or tertiary amines. nih.gov This can be used to tune the molecule's physical and chemical properties, such as solubility and basicity.
Ester Group Modification: The ester functional group can be hydrolyzed to the corresponding carboxylic acid or transesterified with other alcohols to create different ester derivatives. These modifications can influence the molecule's reactivity and its potential applications in areas like prodrug design. nih.gov
The exploration of these derivatization strategies could lead to the development of compounds with applications in pharmaceuticals, agrochemicals, and material science. For instance, derivatization with specific targeting moieties could lead to the creation of novel drug delivery systems.
In-depth Investigation of Stereoselective Transformations and Chiral Pool Applications
The inherent chirality of this compound makes it a valuable building block in asymmetric synthesis. As a component of the "chiral pool," it can be used to introduce a specific stereocenter into a target molecule.
Future research in this area will likely focus on:
Stereoretentive Reactions: Developing reactions that proceed without affecting the stereochemistry at the alpha-carbon of the alanine moiety is crucial for its application as a chiral synthon.
Diastereoselective Reactions: The existing chiral center can be used to influence the stereochemical outcome of reactions at other parts of the molecule, leading to the formation of specific diastereomers.
Synthesis of Chiral Ligands: The derivatized forms of this compound could be used as chiral ligands in asymmetric catalysis, enabling the synthesis of other enantiomerically pure compounds.
The ability to control stereochemistry is paramount in the synthesis of pharmaceuticals and other biologically active molecules, where different enantiomers can have vastly different effects. wiley.com
Elucidation of Intramolecular Reactivity Profiles for Enhanced Synthetic Utility
The presence of both an electrophilic center (the carbon bearing the chlorine atom) and a nucleophilic center (the amino group) within the same molecule opens up the possibility of intramolecular reactions.
Cyclization Reactions: Under appropriate conditions, this compound or its derivatives could undergo intramolecular cyclization to form heterocyclic compounds, such as piperazinones or morpholinones. The conditions for these reactions, including the choice of base and solvent, would need to be carefully optimized to control the outcome.
Rearrangement Reactions: Investigations into potential rearrangement reactions, such as the Smiles rearrangement, could lead to the formation of novel molecular scaffolds.
A deeper understanding of these intramolecular reactivity profiles will significantly expand the synthetic utility of this compound, providing access to complex molecular architectures from a relatively simple starting material.
Advanced Material Science Applications of this compound-Derived Polymers or Conjugates
The functional groups present in this compound make it an attractive monomer for the synthesis of novel polymers and for conjugation to other materials.
Biodegradable Polymers: The ester and amide linkages that can be formed from this molecule are often susceptible to hydrolysis, making it a promising candidate for the development of biodegradable polymers. nih.govresearchgate.net These materials could find applications in drug delivery, tissue engineering, and environmentally friendly plastics. nih.govresearchgate.net
Functional Polymers: By incorporating this compound into polymer chains, materials with specific functionalities can be created. For example, the amino groups could be used to create pH-responsive polymers or materials with specific binding properties.
Surface Modification: The reactive nature of the molecule could be exploited to graft it onto the surface of other materials, thereby modifying their properties. For instance, it could be used to introduce biocompatible coatings on medical implants.
Polymer Conjugates: this compound and its derivatives can be conjugated to existing polymers to impart new properties. nih.gov This could include enhancing the biocompatibility of a synthetic polymer or adding a drug-carrying capacity.
The potential applications of polymers and conjugates derived from this compound are summarized in the table below:
| Application Area | Potential Polymer/Conjugate Type | Desired Properties |
| Drug Delivery | Biodegradable polyesters or polyamides | Controlled release, biocompatibility, non-toxicity. nih.gov |
| Tissue Engineering | Porous polymer scaffolds | Biocompatibility, biodegradability, promotion of cell growth. researchgate.net |
| Smart Materials | pH-responsive polymers | Ability to change properties in response to environmental stimuli. |
| Biomedical Coatings | Surface-grafted polymers | Improved biocompatibility, reduced protein fouling. |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing L-alanine, 2-chloroethyl ester in peptide chemistry?
- Methodological Answer : The compound can be synthesized via esterification of L-alanine with 2-chloroethanol under acidic catalysis. A typical protocol involves refluxing L-alanine with 2-chloroethyl chloride in the presence of HCl, followed by purification via recrystallization or column chromatography. Critical steps include maintaining anhydrous conditions to avoid hydrolysis and monitoring reaction progress using thin-layer chromatography (TLC) .
- Safety Note : Use fluoropolymer gloves (0.7 mm thickness) and work in a fume hood to mitigate exposure to HCl vapors and reactive intermediates .
Q. What analytical techniques are essential for confirming the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR can confirm ester bond formation and stereochemical purity. For example, the methylene protons adjacent to the chlorine atom in the 2-chloroethyl group resonate at δ 3.6–4.0 ppm .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 210 nm) can assess purity, using a C18 column and acetonitrile/water mobile phase .
Q. What are the critical safety protocols for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear fluoropolymer gloves (0.7 mm thickness, >480 min penetration resistance) and a full-face respirator with ABEK filters when handling concentrated solutions .
- Storage : Store in a desiccator under inert gas (e.g., argon) at 2–8°C to prevent hydrolysis. Avoid contact with moisture or strong bases due to potential decomposition into toxic chloroethanol .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported stability data for this compound under varying pH conditions?
- Methodological Answer :
- Potentiometric Titration : Measure hydrolysis kinetics at pH 2–12 using a glass electrode. For example, the ester hydrolyzes rapidly at pH > 10, releasing 2-chloroethanol, which can be quantified via gas chromatography-mass spectrometry (GC-MS) .
- Controlled Experiments : Replicate conflicting studies under standardized conditions (e.g., ionic strength, temperature) to isolate variables. Compare degradation products using LC-MS to identify pH-dependent reaction pathways .
Q. What advanced spectroscopic methods are suitable for studying the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- Fourier-Transform Infrared Spectroscopy (FTIR) : Monitor the disappearance of the carbonyl stretch (~1740 cm) during reactions with amines or thiols .
- X-ray Crystallography : Resolve crystal structures of reaction intermediates (e.g., Schiff bases) to elucidate stereochemical outcomes in peptide coupling reactions .
Q. How can computational modeling aid in predicting the behavior of this compound in enzymatic systems?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model interactions between the ester and enzyme active sites (e.g., proteases) to predict hydrolysis rates or binding affinities. Use software like GROMACS with CHARMM force fields .
- Density Functional Theory (DFT) : Calculate activation energies for ester hydrolysis pathways to identify catalytically relevant intermediates .
Data Contradiction Analysis
Q. Why do studies report conflicting yields for peptide couplings using this compound as a substrate?
- Methodological Answer :
- Parameter Optimization : Systematically vary coupling agents (e.g., HATU vs. DCC), solvents (DMF vs. THF), and reaction times. For example, HATU in DMF at 0°C improves yields by reducing racemization .
- Side Reaction Monitoring : Use F NMR (if fluorinated analogs are used) to track competing acylation or elimination pathways .
Experimental Design Considerations
Q. How should researchers design experiments to assess the environmental impact of this compound degradation products?
- Methodological Answer :
- Ecotoxicology Assays : Expose model organisms (e.g., Daphnia magna) to hydrolyzed products (e.g., 2-chloroethanol) and measure LC values. Compare with regulatory thresholds (e.g., EPA guidelines) .
- Degradation Pathway Mapping : Use isotopically labeled C-ester to track carbon flow in simulated wastewater via isotope-ratio mass spectrometry (IRMS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
